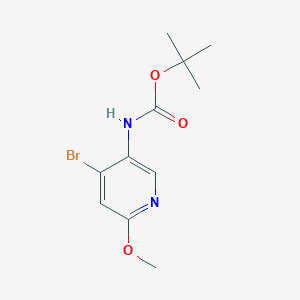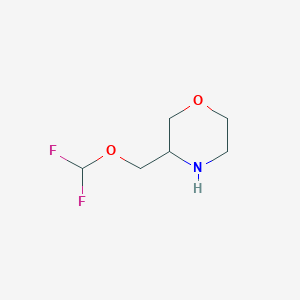
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and an ethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one typically involves the bromination of 1-(3-bromo-4-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one can be compared with other brominated ketones, such as:
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but with different substitution patterns on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of an ethyl group, leading to different chemical properties and reactivity.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Features methyl groups instead of bromine atoms, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H12Br2O |
|---|---|
Molecular Weight |
320.02 g/mol |
IUPAC Name |
1-bromo-1-(3-bromo-4-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O/c1-3-8-4-5-9(6-10(8)12)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
RQJSWZARBUVIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)

![4-Chloro-6-fluorobenzo[D]thiazole-2-thiol](/img/structure/B14046762.png)
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)



![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)

![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
